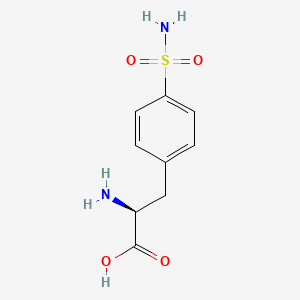

4-Sulfamoyl-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

84053-09-8 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-sulfamoylphenyl)propanoic acid |

InChI |

InChI=1S/C9H12N2O4S/c10-8(9(12)13)5-6-1-3-7(4-2-6)16(11,14)15/h1-4,8H,5,10H2,(H,12,13)(H2,11,14,15)/t8-/m0/s1 |

InChI Key |

WBBSPYKEIAAAMR-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Sulfamoyl L Phenylalanine and Its Analogs

Stereoselective Synthesis Approaches for Chiral Phenylalanine Derivatives

The precise control of stereochemistry is paramount in the synthesis of amino acid analogs to ensure proper biological recognition and activity. Methodologies for establishing the desired stereoconfiguration in phenylalanine derivatives can be broadly categorized into enantioselective and diastereoselective approaches.

Establishing the absolute stereochemistry at the α-carbon is a critical step in the synthesis of L-phenylalanine analogs. Several powerful enantioselective methods have been developed to produce α-amino acids with high optical purity.

One notable approach is the catalytic enantioselective reduction of ketones. A practical and general method utilizes a chiral (S)-oxazaborolidine catalyst to reduce trichloromethyl ketones, yielding (R)-(trichloromethyl)carbinols with high enantioselectivity. Current time information in Bangalore, IN. These carbinols are then converted through a series of steps, including an azidation and subsequent reduction, to furnish the final (S)-α-amino acid. Current time information in Bangalore, IN. This process is valued for its operational simplicity, mild conditions, and consistently high enantiomeric excesses. Current time information in Bangalore, IN.

Another widely used technique is phase-transfer catalysis (PTC) for the asymmetric alkylation of glycine-derived Schiff base esters. scispace.com Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, facilitate the enantioselective synthesis of a wide range of α-amino acid derivatives. scispace.com While early iterations of this method yielded moderate enantioselectivities, refinements, such as the in-situ formation of O-alkylated Cinchona quaternary ammonium (B1175870) salts as the active catalyst, have significantly improved the enantiomeric excess of the products. scispace.com

More contemporary methods include cooperative catalysis involving N-H insertion reactions. A highly enantioselective route to α-alkenyl α-amino acid derivatives, which can be precursors to other amino acids, employs a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. The chiral phosphoric acid acts as a proton shuttle, enabling excellent enantioselectivity (up to 98% ee) under mild, neutral conditions. Similarly, visible light-promoted photoredox catalysis has been used for the stereoselective C-radical addition to chiral N-sulfinyl imines, providing a modern pathway to unnatural α-amino acids from ubiquitous carboxylic acids. google.com

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) | Reference |

| Asymmetric Ketone Reduction | (S)-Oxazaborolidine | Reduction of α-trichloromethyl ketones | High | Current time information in Bangalore, IN. |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Alkylation of glycine (B1666218) Schiff base esters | 66-81% | scispace.com |

| N-H Insertion | Rh(II) / Chiral Phosphoric Acid | Insertion of carbene into N-H bond | 83-98% | |

| Photoredox Catalysis | Organic Acridinium Photocatalyst | C-radical addition to N-sulfinyl imine | High | google.com |

This table provides a summary of representative enantioselective methods for α-amino acid synthesis.

Once the α-stereocenter is established, subsequent reactions must proceed without causing racemization or epimerization. Diastereoselective control is crucial, particularly during the formation of peptide bonds or when introducing additional stereocenters.

In the context of peptide synthesis involving sulfonated amino acids, preventing racemization at the α-stereogenic center during coupling is a significant challenge. researchgate.net One effective strategy is the use of a 2-nitrobenzenesulfonyl (Ns) group as an N-terminal protectant. researchgate.net This group promotes the formation of a sulfonamide anion, which suppresses the α-deprotonation that leads to racemization, thereby ensuring the diastereomeric integrity of the resulting peptide. researchgate.net

Chiral auxiliaries are also employed to achieve diastereoselective transformations. Commercially available and easy-to-handle chiral sulfinamides can be condensed with ketones to form chiral sulfinylketimines. rsc.org Subsequent reduction of these intermediates yields α-chiral primary amines with a high degree of stereocontrol. rsc.org This approach can be adapted to build the chiral amine functionality with a defined relationship to other parts of the molecule.

Furthermore, the sulfonyl moiety itself can direct stereoselective reactions. In the synthesis of cyclic sulfonamides (sultams), intramolecular Heck cyclizations followed by hydrogenation have been shown to proceed with high stereofacial bias, generating products as single diastereoisomers. umich.edu This demonstrates that the sulfonamide group can serve not only as a protecting group but also as a powerful stereodirecting element in constructing complex molecular architectures. umich.edu

Functionalization of the Phenylalanine Moiety

The introduction of the sulfamoyl group onto the phenyl ring of L-phenylalanine requires careful regiochemical control and the use of appropriate protecting groups to avoid unwanted side reactions.

The synthesis of 4-Sulfamoyl-L-phenylalanine hinges on the regioselective introduction of the sulfamoyl group (-SO₂NH₂) at the para position of the phenyl ring. The synthetic sequence typically involves an initial electrophilic aromatic substitution on a protected phenylalanine derivative, followed by conversion to the final sulfonamide.

The foundational step is the sulfonation of L-phenylalanine. To prevent side reactions with the amino and carboxyl groups, the α-amino group is first protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. The subsequent sulfonation is an electrophilic aromatic substitution reaction. The alkyl substituent on the benzene (B151609) ring (the alanine (B10760859) side chain) is an ortho, para-director. The reaction is typically performed using a sulfonating agent like chlorosulfonic acid (ClSO₃H) or a sulfur trioxide-dimethylformamide (SO₃·DMF) complex. This process achieves regioselective substitution at the para position, yielding the corresponding 4-sulfonic acid derivative.

Once the sulfonic acid or sulfonyl chloride is in place, it is converted to the sulfonamide. A common method involves reacting the intermediate sulfonyl chloride with ammonium hydroxide (B78521) to furnish the primary sulfonamide. acs.org This two-step sequence—regioselective sulfonation followed by amination—provides a reliable route to the 4-sulfamoyl phenyl moiety. acs.org

Multi-step synthesis of complex molecules like this compound requires a sophisticated protection strategy for its multiple reactive functional groups: the α-amino group, the C-terminal carboxyl group, and the sulfamoyl group itself if further modifications are intended. Orthogonal protection is a critical strategy that employs protecting groups that can be removed under distinct chemical conditions without affecting others. researchgate.net

In peptide synthesis, the most common orthogonal combination is the Fmoc/tBu pair. frontiersin.org The base-labile Fmoc group is typically used for temporary protection of the α-amino group, while acid-labile groups like tert-butyl (tBu) are used for "permanent" protection of amino acid side chains and the C-terminal carboxyl group. frontiersin.orgnih.gov Another common pairing is the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino function and the hydrogenolysis-labile benzyl (B1604629) (Bn) group for side-chain and C-terminal protection. nih.govmasterorganicchemistry.com

This strategy is essential during the synthesis of this compound. For instance, the α-amino group must be protected (e.g., with Fmoc or Boc) before the sulfonation step to prevent undesired reactions. masterorganicchemistry.com Similarly, the carboxyl group is often protected as an ester (e.g., methyl, benzyl, or tert-butyl ester) to enhance solubility and prevent its participation in side reactions. researchgate.net The choice of protecting groups must be carefully planned to ensure that each can be selectively removed at the appropriate stage of the synthesis to reveal the desired functional group for the next reaction.

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Orthogonal To | Reference |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Piperidine (Base) | tBu, Bn | researchgate.netfrontiersin.org |

| tert-Butoxycarbonyl | Boc | α-Amino | Trifluoroacetic Acid (TFA) | Fmoc, Bn | nih.govmasterorganicchemistry.com |

| Benzyl | Bn | Carboxyl, Side Chains | H₂/Pd-C (Hydrogenolysis) | Fmoc, Boc, tBu | nih.gov |

| tert-Butyl | tBu | Carboxyl, Side Chains | Trifluoroacetic Acid (TFA) | Fmoc, Bn | frontiersin.org |

This table summarizes common orthogonal protecting groups used in the synthesis of amino acid derivatives.

Diversification Strategies for this compound Scaffolds

The this compound scaffold serves as a valuable starting point for generating libraries of diverse analogs for structure-activity relationship (SAR) studies. Diversification can be achieved through chemical modification of the core structure or through biosynthetic approaches using engineered enzymes.

Chemical diversification strategies often exploit the functional groups present in the molecule. The sulfamoyl group's N-H bonds can be alkylated or arylated, while the aromatic ring can undergo further substitution reactions. Advanced methods like palladium-catalyzed C-H functionalization allow for direct and site-selective modification of the phenylalanine ring, providing access to novel derivatives that are difficult to synthesize by traditional means. researchgate.net Another approach involves preparing analogs with multiple functionalities, such as a clickable alkyne group and a photoreactive benzophenone (B1666685) group, on a single phenylalanine scaffold, enabling its use in photoaffinity labeling and other chemical biology applications. rsc.org

Biosynthetic and enzymatic methods offer powerful and sustainable alternatives for diversification. Phenylalanine ammonia (B1221849) lyases (PALs) have been used for the amination of a wide variety of substituted cinnamic acids to produce an array of L-phenylalanine analogs. biorxiv.org By immobilizing these enzymes and using them in continuous flow reactors, high conversions can be achieved in short reaction times. biorxiv.org Another innovative approach is the construction of one-pot biocatalytic cascades. By combining several enzymes, such as a transaldolase, a dehydratase, and an aminotransferase, diverse L-phenylalanine derivatives can be synthesized from simple, inexpensive aldehydes or carboxylic acids under mild, aqueous conditions. These enzymatic routes are highly enantioselective and environmentally friendly. Furthermore, diversification can be achieved by feeding non-proteinogenic amino acid precursors to microbial fermentation cultures, leading to the incorporation of these analogs into complex natural product scaffolds. scispace.comfrontiersin.org

Construction of Peptide and Peptidomimetic Conjugates

The incorporation of this compound into peptides and peptidomimetics is a key strategy for modulating the biological activity and pharmacokinetic properties of these molecules. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a common method for creating peptide conjugates. diva-portal.orgnih.gov This technique allows for the sequential addition of amino acids, including modified ones like this compound, to a solid support. diva-portal.org

Key aspects of this methodology include:

Orthogonal Protection Strategies: The use of protecting groups that can be removed under different conditions allows for selective modification of specific sites on the peptide backbone or side chains. diva-portal.org For instance, an allyloxycarbonyl (Alloc) protecting group can be selectively removed from a lysine (B10760008) side chain to allow for subsequent sulfamoylation. diva-portal.org

Carbodiimide Chemistry: This is frequently employed for the formation of amide bonds between the carboxylic acid of one amino acid and the amine group of another. diva-portal.org

Linker-Based Conjugation: Aliphatic or other types of linkers can be used to connect the 4-sulfamoyl-benzamide moiety to a larger peptide scaffold, enabling the exploration of interactions with protein surfaces. diva-portal.org

The synthesis of sulfamate (B1201201) peptidomimetics can also be achieved on a solid phase. This involves the sulfamoylation of an alcohol-containing building block using sulfamoyl chloride, followed by acylation. nih.gov This approach is compatible with various protecting group strategies, including Fmoc, Boc, and Alloc, offering a versatile tool for creating diverse peptidomimetic libraries. nih.gov

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Hybrid Systems)

The integration of this compound into more complex molecular frameworks like macrocycles and hybrid systems has opened new avenues for drug discovery.

Macrocycles: Macrocyclic peptides containing a 4-sulfamoylphenylalanine analog have been synthesized using solid-phase methods. nih.gov These structures often exhibit enhanced stability and target affinity compared to their linear counterparts. d-nb.info The synthesis typically involves assembling a linear peptide on a solid support, followed by an intramolecular cyclization reaction. nih.govresearchgate.net For example, a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link the ends of the peptide chain. nih.gov

Hybrid Systems: this compound can be incorporated into hybrid molecules that combine peptide features with other chemical scaffolds. For instance, flavonoid-sulfonamide hybrids have been synthesized and evaluated for their biological activity. researchgate.net These syntheses often involve multi-step solution-phase reactions to couple the different molecular components.

A notable example is the synthesis of small molecule-peptide conjugates where a 4-sulfamoyl-benzamide acts as an anchor to a protein's active site, while a conjugated peptide can be tuned to probe and interact with the protein surface. diva-portal.org

Ugi Four-Component Reaction Applications

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of diverse α-acylaminocarboxamides from an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. tcichemicals.comnih.gov This one-pot reaction is highly efficient and has been utilized in the synthesis of peptidomimetics and complex molecular libraries. tcichemicals.comnih.gov

While direct applications of this compound in Ugi reactions are not extensively detailed in the provided context, the principles of the Ugi reaction are highly relevant for creating analogs. For instance, L-phenylalanine itself is used in Ugi reactions to generate functionalized α-amino diacid derivatives and pyrrolidinones, which are valuable peptidomimetics. fu-berlin.de The versatility of the Ugi-4CR allows for the incorporation of a wide range of functional groups, suggesting its potential for creating novel structures based on a 4-sulfamoylphenyl scaffold. nih.govmdpi.com The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide and the carboxylate to form the final product. mdpi.com

Optimization of Reaction Conditions and Scalability for Research Purposes

The efficient synthesis of this compound and its derivatives is crucial for enabling further research. This involves optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis for academic and potentially industrial applications.

Yield Enhancement and Purity Considerations

Several strategies have been employed to improve the yield and purity of this compound and its precursors.

Enantioselective Synthesis: To avoid the separation of diastereomeric peptides later on, enantioselective syntheses of protected this compound are crucial. acs.org One approach involves an oxidative chlorination of an N-acetyl-L-phenylalanine derivative to form a crude sulfonyl chloride, which can then be reacted with an amine to produce the sulfonamide. acs.orgnih.gov Reaction with 2,4-dimethoxybenzylamine (B23717) has been shown to give good yields and facilitate purification. acs.org

Catalyst and Reagent Quality: In copper-catalyzed reactions, such as the Ullman-type coupling to form an aryl azide (B81097) from an iodo-phenylalanine derivative, the quality of the copper(I) source is critical for achieving high conversion rates. nih.gov Washing the commercial copper(I) iodide with refluxing THF can improve its catalytic activity. nih.gov

Reaction Conditions: For solid-phase synthesis, optimizing coupling reagents and conditions is essential. diva-portal.org However, in some cases, such as with sterically hindered proline groups, even with optimization efforts like changing coupling reagents or using microwave heating, yields may remain modest. diva-portal.org

Below is a data table summarizing some reported yields for key synthetic steps:

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Ac-L-Phe(4-CH₂SCOCH₃)-OEt | Ac-L-Phe(4-CH₂SO₂NH-DMB)-OEt | 1. Cl₂, CH₂Cl₂/H₂O; 2. 2,4-dimethoxybenzylamine | 77 (from starting thioacetate) | acs.org |

| Ac-L-Phe(4-CH₂SO₂NH-DMB)-OEt | L-4-(Sulfonamidomethyl)phenylalanine | 6 N HCl, reflux | 82 | acs.org |

| L-4-(Sulfonamidomethyl)phenylalanine | Fmoc-L-4-(Sulfonamidomethyl)phenylalanine | Fmoc-OSu, NaHCO₃, dioxane/H₂O | 93 | acs.org |

| L-Phenylalanine | 4-Iodo-L-phenylalanine | NaIO₃, I₂, AcOH/H₂SO₄ | Good (on 10-50g scales) | nih.gov |

| 4-Iodo-L-phenylalanine | N-Boc-4-iodo-L-phenylalanine | Boc₂O, Et₃N, H₂O/MeOH | Not specified | nih.gov |

| N-Boc-4-iodo-L-phenylalanine | N-Boc-4-azido-L-phenylalanine | N,N'-dimethylethylenediamine, CuI, NaN₃, KOH, sodium ascorbate, EtOH/H₂O | Variable, requires optimization | nih.gov |

Process Efficiency for Academic Synthesis

For academic research, the efficiency of a synthetic route is determined by factors such as the number of steps, ease of purification, and the cost and availability of starting materials.

Chromatography-Free Synthesis: Developing synthetic procedures that avoid chromatographic purification steps is highly desirable as it saves time and resources. A scalable, chromatography-free synthesis of 4-azido-L-phenylalanine from L-phenylalanine has been reported. nih.gov

Enzymatic Synthesis: Phenylalanine ammonia lyases (PALs) can be used for the amination of cinnamic acid derivatives to produce L-phenylalanine analogs. frontiersin.org Optimizing reaction conditions such as pH, temperature, and ammonia source can improve conversion rates. frontiersin.orgnih.gov Immobilization of the enzyme can allow for its reuse and application in continuous flow systems, enhancing process efficiency. frontiersin.org

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Elucidation for Structural Confirmation in Research

Spectroscopic techniques are fundamental tools for confirming the chemical structure of 4-Sulfamoyl-L-phenylalanine and analyzing its various forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. For phenylalanine and its derivatives, ¹H NMR spectra provide detailed information about the chemical environment of each hydrogen atom. mdpi.comlibretexts.org The aromatic protons of the phenylalanine ring typically appear in a specific region of the spectrum. mdpi.com The chemical shifts of these protons can be influenced by pH and interactions with other molecules. mdpi.com For instance, in related phenylalanine compounds, the aromatic protons can be observed as distinct doublets in D₂O solvent. nih.gov The coupling constants between adjacent protons offer insights into the connectivity and conformation of the molecule. nih.govnih.gov Furthermore, NMR analysis can be used to confirm the absolute configuration of chiral centers, ensuring the enantiomeric purity of the L-isomer. nih.gov

Changes in the NMR spectrum upon binding to a protein can reveal which parts of the molecule are involved in the interaction. The analysis of chemical shift perturbations provides valuable data on the binding mode and conformational changes of both the ligand and the protein.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In the case of L-phenylalanine and its derivatives, characteristic absorption bands for the amino and carboxyl groups are observed. researchgate.net Specifically, the FTIR spectrum of L-phenylalanine shows pronounced bands for the hydroxyl group, asymmetric and symmetric stretching vibrations of the charged NH₃⁺ group, and asymmetric vibrations of the carboxylate group (COO⁻) in its zwitterionic form. researchgate.net Studies on similar compounds have identified characteristic bands for amide and carbamate (B1207046) groups as well. tandfonline.com Synchrotron-based FTIR microspectroscopy has been utilized to study the formation of fibril structures in phenylalanine, identifying specific vibrations related to these assemblies. sesame.org.jo

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides highly accurate mass measurements, confirming the molecular formula. Fragmentation analysis (MS/MS) can be used to elucidate the structure by breaking the molecule into smaller, identifiable pieces. For example, in studies of polyesteramides based on L-phenylalanine, MS/MS fragmentation primarily showed scission of the ester bonds, which helped in sequencing the copolymer chains. mdpi.com

X-ray Crystallography for Ligand-Protein Complex Elucidation

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of molecules in their crystalline state. sci-hub.se This method is particularly powerful for visualizing the precise interactions between a ligand like this compound and its protein target.

Obtaining high-quality crystals of a protein-ligand complex is a critical and often challenging step. nih.gov A common method is co-crystallization, where the purified protein is mixed with the ligand before crystallization trials are set up. nih.gov The relative concentrations of the protein and ligand are a crucial variable, with molar excess of the ligand often used to ensure full occupancy of the binding site. nih.govhamptonresearch.com

For instance, in the study of the carboxypeptidase B (CPB) complex with N-sulfamoyl-L-phenylalanine, crystals were grown using the counter-diffusion technique in capillaries. researchgate.net The crystallization solution contained polyethylene (B3416737) glycol (PEG) 8000 as a precipitant, along with sodium cacodylate buffer and zinc acetate. researchgate.net Another approach involves soaking pre-formed crystals of the apo-protein in a solution containing the ligand.

General strategies for crystallizing protein-ligand complexes include varying the protein-to-ligand ratio, with ratios of 1:3, 1:5, or 1:10 being common. hamptonresearch.com For ligands with low solubility, dissolving them in organic solvents like DMSO is a standard practice, although the final concentration of the solvent should be kept low to avoid denaturing the protein. hamptonresearch.com

Table 1: Crystallization Conditions for Carboxypeptidase B (CPB) + this compound (SPhe) Complex. researchgate.net

| Parameter | Condition |

| Crystallization Method | Counter-diffusion |

| Device | Capillary |

| Temperature (K) | 293 |

| Protein Concentration (g/l) | 15 |

| Precipitant Composition | 16% PEG 8000, 0.1 M sodium cacodylate, 0.1 M zinc acetate, 0.1 M SPhe, pH 6.5 |

| Cryobuffer | 16% PEG 8000, 0.1 M sodium cacodylate, 0.1 M zinc acetate, 0.1M SPhe, 20% Glycerol, pH 6.5 |

Once suitable crystals are obtained, X-ray diffraction data is collected, often using powerful synchrotron radiation sources to achieve high resolution. sci-hub.semsu.ru The resulting electron density map allows for the precise placement of the ligand within the protein's active site. researchgate.net

In the case of the complex between carboxypeptidase B and N-sulfamoyl-L-phenylalanine, the structure was solved at a resolution of 1.74 Å. researchgate.netnih.gov This high resolution allowed for a detailed analysis of the binding mode. The sulfamide (B24259) moiety of the inhibitor was observed to bind to the catalytic zinc ion in the enzyme's active site. researchgate.net The side chain of the N-sulfamoyl-L-phenylalanine was found to be in an unfavorable hydrophilic environment, which explains its weaker binding compared to specific substrate analogs. nih.gov A similar study on a mutant carboxypeptidase T complexed with this compound, resolved at 1.35 Å, revealed hydrophobic contacts between the ligand's side chain and several residues in the active site, including Leu211, Gly251, Leu254, Ala257, and Thr275. msu.ru

These high-resolution structures are critical for understanding the determinants of substrate specificity and for structure-based drug design. nih.govresearchgate.net

Table 2: X-ray Data Collection and Refinement Statistics for Protein-Ligand Complexes.

| Parameter | CPT5 with SPhe msu.ru | CPB with SPhe researchgate.net |

| PDB ID | 4IAV | - |

| Resolution (Å) | 1.35 | 1.74 |

| Space Group | P6(3)22 | - |

| Rcryst (%) | 13.9 | 14.8 |

| Rfree (%) | 15.4 | 18.2 |

Theoretical Conformational Analysis and Energy Minimization

Computational methods complement experimental techniques by providing insights into the conformational landscape and energetics of this compound. Theoretical conformational analysis involves exploring the potential energy surface of the molecule to identify stable, low-energy conformations. nih.gov This can be achieved through various computational chemistry methods, such as molecular mechanics and quantum mechanics calculations. nih.govrsc.org

For the parent molecule, L-phenylalanine, computational studies have investigated the structure and stability of its various conformations, as well as its zwitterionic, cationic, and anionic forms. nih.gov These studies analyze important non-bonded interactions, such as hydrogen bonds and π-π stacking, which stabilize different conformations. nih.gov

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule. In the context of protein-ligand complexes, molecular dynamics simulations can be used to model the dynamic behavior of the ligand within the binding site. nih.gov These simulations can help to understand how the protein's local environment influences the conformation of the bound ligand. nih.gov For example, partial atomic charges for unnatural amino acids can be derived from quantum mechanical calculations to be used in molecular dynamics simulations. nih.gov Such theoretical approaches are valuable for interpreting experimental data and for guiding the design of new molecules with improved binding affinities. chemrxiv.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Sulfamoyl Moiety and Phenyl Ring

Alterations to the sulfamoyl group and the aromatic phenyl ring are primary strategies for modulating the efficacy and selectivity of inhibitors. The sulfamoyl group is often essential for the mechanism of action, particularly in inhibiting enzymes like steroid sulfatase (STS), where it mimics the natural sulfate (B86663) group and leads to irreversible inactivation of the enzyme's active site. nih.gov

The introduction of various substituents onto the phenyl ring of sulfamoylated compounds can dramatically alter their biological potency. SAR analyses indicate that factors such as hydrophobicity and the electronic nature of these substituents are key determinants of inhibitory capability. nih.gov For instance, in a series of sulfamoylated derivatives designed as STS inhibitors, the addition of halogen substituents to the outer phenyl ring was explored. nih.gov

Research has shown that the phenylalanine core of certain molecules is crucial for maintaining antiviral activity, and modifications provide a basis for further structural optimization. mdpi.com Studies on derivatives of the HIV-1 capsid binder PF-74, which contains a phenylalanine core, demonstrated that while many new analogs exhibited micromolar activity, further refinement is needed to match the potency of the lead compound. mdpi.com

In the context of STS inhibitors, compounds bearing iodine atoms demonstrated the greatest inhibition. nih.gov Molecular modeling suggests this is due to the formation of halogen bonds with residues in the enzyme's active site, which helps stabilize the enzyme-inhibitor complex. nih.gov Specifically, introducing a halogen at the meta-position increases the hydrophobic character of the molecule, enhancing its interaction with the enzyme. nih.gov

| Compound | Substituent(s) on Phenyl Ring | STS Residual Activity (%) at 0.5 µM |

|---|---|---|

| Analog 1 | None (Unsubstituted) | 75.2 |

| Analog 2 | 3-Fluoro | 48.5 |

| Analog 3 | 3-Chloro | 35.1 |

| Analog 4 | 3-Bromo | 29.8 |

| Analog 5 | 3-Iodo | 20.3 |

| Analog 6 | 3,5-Diiodo | 8.9 |

Data is illustrative and based on trends reported in cited literature. nih.gov

The position of a substituent on the phenyl ring is a critical factor that governs a molecule's affinity and selectivity for its biological target. The differential effects of positional isomers are well-documented for phenylalanine analogs targeting amino acid transporters. The L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine, and is a key target for drug delivery. nih.gov

A study comparing iodinated L-phenylalanine isomers revealed significant differences in their interaction with LAT1 and a related transporter, LAT2. nih.gov The placement of an iodine atom at the 2-, 3-, or 4-position of the phenyl ring distinctly altered the analogs' inhibitory profiles.

2-Iodo-L-phenylalanine (2-I-Phe) markedly improved both affinity and selectivity for the LAT1 transporter compared to the parent L-phenylalanine. nih.gov

3-Iodo-L-phenylalanine (3-I-Phe) increased the affinity for both LAT1 and LAT2 transporters. nih.gov

4-Iodo-L-phenylalanine (4-I-Phe) had an inhibitory effect on LAT1 that was comparable to that of unsubstituted L-phenylalanine. nih.gov

These findings highlight how subtle changes in substituent position can be exploited to fine-tune a molecule's selectivity for a specific biological transporter or receptor, which is a crucial aspect of drug design. nih.gov

Alterations to the L-Phenylalanine Backbone

The L-phenylalanine structure itself, consisting of a chiral center, an amino group, a carboxylic acid group, and a benzyl (B1604629) side chain, provides multiple avenues for modification to probe and enhance biological activity. nih.gov

Chirality is a fundamental aspect of molecular recognition in biology. The inversion of the stereocenter of an amino acid from the natural L-configuration to the non-natural D-configuration can have profound effects on biological activity. While some binding pockets are capable of accommodating both L- and D-isomers without significant changes in protein conformation, this is not always the case. embopress.org In many biological systems, such a change completely abrogates or significantly alters the molecule's function.

For example, in structure-activity relationship studies of the cyclic peptide antibiotic Gramicidin S, where L-phenylalanine plays a key structural role, preserving the correct chirality at each position is critical. nih.gov Swapping the L- and D-configurations of the amino acid residues within the peptide backbone dramatically impacts its antimicrobial potency, demonstrating that the specific three-dimensional arrangement is essential for its mechanism of action. nih.gov This principle underscores the importance of maintaining the L-configuration in 4-Sulfamoyl-L-phenylalanine for targets that have evolved to recognize the natural amino acid.

The length and structure of the side chain connecting the phenyl ring to the alpha-carbon are also important for molecular recognition. Shortening or extending this chain can alter the molecule's fit within a binding pocket. Studies on phenylalanine analogs have shown that even the removal of a single carbon from the side chain can reduce binding affinity. For instance, L-phenylglycine, which is one carbon shorter than L-phenylalanine, was found to be a substrate for the LAT1 transporter but exhibited a lower affinity. nih.gov This suggests that the precise spacing and orientation of the phenyl ring relative to the amino acid backbone are optimized in the natural L-phenylalanine structure for this particular transporter. nih.gov

Linker Region and Spacer Optimization in Conjugates

The use of a short, polar sulfamide-based spacer (related to the sulfamoyl group) has been shown to positively impact ADC properties in several ways. nih.govresearchgate.net This technology, known as HydraSpace™, enhances the efficiency of the conjugation process, improves the stability of the final ADC, and can lead to an improved therapeutic index by balancing efficacy and safety. nih.govresearchgate.net In a direct comparison, ADCs built with this polar sulfamide (B24259) spacer technology demonstrated significant improvements in both efficacy and safety in preclinical models compared to marketed drugs using the same antibody and payload components. researchgate.net

The optimization of linkers also involves ensuring site-specific conjugation. Non-natural amino acids, such as para-azidomethyl-L-phenylalanine (pAMF), can be incorporated into an antibody at a specific site. nih.gov This allows for precise attachment of a drug payload using highly efficient and specific chemical reactions like "click chemistry," resulting in a homogeneous ADC product with a defined drug-to-antibody ratio. nih.gov This level of control over the conjugate's structure is essential for understanding how the site of drug attachment influences efficacy, safety, and pharmacokinetics. nih.gov

Conformational Flexibility vs. Rigidity in Binding

The interaction of any ligand with its biological target is profoundly influenced by the conformational dynamics of both the molecule and the binding site. Proteins are not static entities and often undergo conformational changes upon ligand binding. nih.govresearchgate.net The degree of flexibility or rigidity in a ligand like this compound is a key determinant of its binding affinity and thermodynamic profile.

The structure of this compound incorporates both rigid and flexible elements. The L-phenylalanine core provides a specific stereochemical framework, while the rotatable bonds associated with the amino acid backbone and the sulfamoylphenyl side chain allow for considerable conformational freedom. This flexibility enables the molecule to adopt various spatial arrangements, which can be crucial for entering a binding pocket and optimizing interactions with target residues.

Conversely, pre-organizing a ligand into a more rigid conformation that closely matches the bound state can reduce the entropic penalty of binding, thereby increasing affinity. Structure-activity relationship studies often explore the introduction of cyclic constraints or bulky groups to limit conformational freedom and probe the optimal binding conformation. For this compound, modifications that restrict the rotation of the phenyl ring or the sulfamoyl group could be used to investigate the energetic benefits of rigidity versus the adaptive advantages of flexibility.

The table below illustrates the general thermodynamic signatures associated with binding to rigid versus flexible protein conformations, a principle applicable to ligands like this compound.

| Binding Characteristic | Binding to Rigid Conformation | Binding to Flexible (e.g., Helical) Conformation |

| Primary Driving Force | Enthalpy (ΔH) | Entropy (ΔS) |

| Association Rate (kon) | Typically Faster | Can be Slower |

| Dissociation Rate (koff) | Can be Faster | Typically Slower (Longer Residence Time) |

| Binding Affinity (KD) | High | High |

| Conformational Penalty | Lower for pre-organized ligand | Higher for ligand, but offset by protein entropy gain |

This table is based on principles described in studies on protein-ligand binding dynamics. nih.gov

Influence on Multi-Site Binding

Complex biological targets such as enzymes can possess more than one binding site. In addition to the primary active site, allosteric or secondary sites can bind molecules, leading to the modulation of protein function. The structural features of this compound, particularly its phenylalanine core, make it a candidate for interacting with proteins that have distinct binding sites for this amino acid.

A pertinent example is found in phenylalanine hydroxylase (PAH), an enzyme that features a regulatory domain where phenylalanine binding leads to allosteric activation. nih.govresearchgate.net Studies on PAH from Chromobacterium violaceum have identified a distal, secondary binding site for phenylalanine located approximately 15.7 Å from the active site. nih.govresearchgate.net Binding at this site is specific and tight, with numerous van der Waals contacts and hydrogen bonds stabilizing the interaction. nih.gov

The 4-sulfamoyl group on this compound would significantly influence its interaction with such a secondary site. The sulfamoyl moiety (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. If a secondary binding pocket has appropriately positioned residues, this group could form additional, strong hydrogen bonds that would be unavailable to native phenylalanine. This could enhance binding affinity and selectivity for the secondary site over the primary active site, or vice versa, depending on the specific topology and chemical environment of each pocket. This modification provides a strategic handle for tuning the molecule's preference for multi-site interactions, potentially converting a primary substrate into a selective allosteric modulator.

The key interactions for phenylalanine at the distal site of C. violaceum PAH are summarized below. The introduction of a 4-sulfamoyl group would be expected to modulate these interactions.

| Interaction Type | Residues Involved in Phenylalanine Binding | Potential Influence of 4-Sulfamoyl Group |

| Hydrogen Bonding | Main chain atoms of Pro256, Phe258, Asp257, Thr254, Ala158 | Could form new H-bonds with polar residues or water molecules in the pocket, increasing affinity. |

| van der Waals Contacts | Numerous hydrophobic residues lining the pocket | The phenyl ring interactions would be maintained; the sulfamoyl group could introduce new steric or polar contacts. |

| Water-Mediated H-Bond | Gly162, Tyr262 | The sulfamoyl group could displace or re-organize structural water molecules, altering the binding thermodynamics. |

Data synthesized from findings on phenylalanine hydroxylase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govblogspot.com This approach is invaluable for optimizing lead compounds, predicting the activity of novel molecules, and guiding rational drug design. For this compound, QSAR models can be developed by systematically modifying its structure and correlating these changes with a measured biological endpoint.

The general workflow for a QSAR study involves several key steps: (i) compiling a dataset of structurally related compounds with their corresponding biological activities, (ii) calculating molecular descriptors that quantify various physicochemical properties of the molecules, (iii) generating a mathematical model using statistical methods like partial least squares (PLS), and (iv) validating the model's predictive power. nih.gov

In the context of this compound, QSAR studies could focus on modifications at several key positions:

The Sulfamoyl Group: Substituents on the nitrogen atom can alter hydrogen bonding capacity, lipophilicity, and steric bulk.

The Phenyl Ring: Adding substituents to the aromatic ring can modulate electronic properties (e.g., Hammett constants), size, and hydrophobicity.

The Amino Acid Backbone: Modifications to the carboxyl or amino groups, or their replacement with bioisosteres, can influence charge state, flexibility, and metabolic stability.

SAR studies on related sulfonamide-containing scaffolds have demonstrated that such modifications can profoundly impact activity. nih.govresearchgate.net For instance, the lipophilic character of substituents is often a key determinant of antimicrobial potency in related series. mdpi.com A hypothetical QSAR model for derivatives of this compound might use descriptors such as the logarithm of the partition coefficient (cLogP) for lipophilicity, molar refractivity (MR) for steric bulk, and electronic parameters (σ) to describe the electron-donating or -withdrawing nature of substituents.

A simplified, hypothetical QSAR data table for a series of this compound analogs is presented below to illustrate the concept.

| Compound ID | R-Group on Sulfonamide (-SO₂NH-R) | cLogP (Lipophilicity) | MR (Steric) | pIC₅₀ (Activity) |

| 1 | -H | 1.2 | 10.3 | 5.4 |

| 2 | -CH₃ | 1.7 | 15.0 | 5.9 |

| 3 | -C₂H₅ | 2.1 | 19.6 | 6.2 |

| 4 | -Phenyl | 3.1 | 35.5 | 6.8 |

| 5 | -COCH₃ | 0.9 | 18.2 | 5.1 |

This table is a hypothetical representation to illustrate QSAR principles. The pIC₅₀ values are fictitious and intended for exemplary purposes.

From such data, a QSAR equation could be derived, for example: pIC₅₀ = c₁ * (cLogP) - c₂ * (MR)² + c₃ This model would suggest that activity increases with lipophilicity but is negatively impacted by excessive steric bulk, guiding the design of new, more potent analogs.

Mechanistic Investigations of Biological Target Interactions

Enzyme Inhibition Kinetics and Specificity Profiling

Research into the inhibitory effects of compounds structurally related to 4-Sulfamoyl-L-phenylalanine has provided insights into their interactions with various human carbonic anhydrase (hCA) isozymes. A study on a series of benzenesulfonamides that incorporate 1,3,4-trisubstituted-β-lactam moieties, derived from sulfanilamide, demonstrated potent inhibition against four specific hCA isoforms: I, II, IV, and VII. nih.gov

These compounds, characterized by the presence of a 4-sulfamoylphenyl group, exhibited significant inhibitory activity. For instance, hCA I, which is implicated in certain ocular pathologies, was inhibited with inhibition constants (Kᵢ) ranging from 7.3 to 917 nM. nih.gov The ubiquitous hCA II, a primary target for antiglaucoma drugs, was also effectively inhibited, with Kᵢ values in the range of 0.76 to 163 nM. nih.gov

Notably, the membrane-associated hCA IV, involved in conditions such as glaucoma and retinitis pigmentosa, was strongly inhibited by these lactam-sulfonamides, with Kᵢ values spanning from 0.53 to 51.0 nM. Furthermore, hCA VII, an isozyme linked to neuropathic pain, was the most potently inhibited, with Kᵢ values between 0.68 and 9.1 nM. nih.gov The mechanism of inhibition for these sulfonamide-based inhibitors is attributed to the binding of the sulfamoyl group to the Zn(II) ion within the active site of the carbonic anhydrase enzyme. nih.gov

| Isozyme | Inhibition Constant (Kᵢ) Range (nM) | Pathological Association |

|---|---|---|

| hCA I | 7.3 - 917 | Eye diseases |

| hCA II | 0.76 - 163 | Glaucoma |

| hCA IV | 0.53 - 51.0 | Glaucoma, Retinitis Pigmentosa |

| hCA VII | 0.68 - 9.1 | Neuropathic pain |

The interaction of N-sulfamoyl-L-phenylalanine, a transition-state analog, with Carboxypeptidase B (CPB) has been elucidated through X-ray crystallography, providing a detailed understanding of the structural basis for substrate specificity. tandfonline.comnih.gov CPB is a zinc-dependent exoprotease that preferentially cleaves C-terminal basic amino acids like arginine and lysine (B10760008). tandfonline.comelastin.com However, it also exhibits activity towards hydrophobic residues, which can be undesirable in industrial applications such as insulin (B600854) production. tandfonline.com

The crystal structure of the CPB complex with N-sulfamoyl-L-phenylalanine, resolved at 1.74 Å, reveals key interactions within the enzyme's active site. tandfonline.com The terminal nitrogen atom of the sulfamide (B24259) moiety coordinates with the catalytic zinc ion. tandfonline.com The carboxylate group of the ligand forms a salt bridge with the guanidinium (B1211019) group of Arg145 and a hydrogen bond with the side chain of Asn144. tandfonline.com

A comparative analysis with the binding of a specific substrate analog, N-sulfamoyl-L-arginine, highlights the factors modulating substrate specificity. The side chain of N-sulfamoyl-L-phenylalanine in the S1' subsite, which is the primary determinant of substrate recognition, loses the favorable electrostatic interactions and hydrogen bonds that are formed by the specific substrate. tandfonline.comnih.gov This forces the non-specific side chain into an unfavorable hydrophilic environment. The residues Ser207, Gly253, Tyr248, and Asp255 are identified as playing a crucial role in this substrate recognition process. tandfonline.comnih.gov

| Interacting Residue in CPB | Interaction with N-sulfamoyl-L-phenylalanine | Role in Substrate Specificity |

|---|---|---|

| Arg145 | Salt bridge with carboxylate group | C-terminal binding |

| Asn144 | Hydrogen bond with carboxylate group | C-terminal binding |

| Glu270 | Hydrogen bond with sulfamide moiety | Catalytic center interaction |

| Asp255 | Conformational changes upon binding | Major role in substrate recognition in S1' subsite |

| Ser207, Gly253, Tyr248 | Contribute to the environment of the S1' subsite | Major role in substrate recognition |

No specific research findings on the direct effects of this compound on the activity of acetylcholinesterase or butyrylcholinesterase were identified in the reviewed literature. Studies have been conducted on L-phenylalanine, which has shown to reduce acetylcholinesterase activity at high concentrations in certain brain regions of suckling rats. nih.gov However, this data does not directly pertain to the sulfamoylated derivative.

The HIV-1 capsid (CA) protein is a critical and clinically unexploited therapeutic target due to its essential roles in both the early and late stages of the viral life cycle. nih.govnih.gov Phenylalanine derivatives have been a focus of research for the development of HIV-1 capsid inhibitors. These compounds often target the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA protomers within the viral capsid. nih.gov

One of the well-studied HIV-1 capsid inhibitors, PF-74, contains a phenylalanine core that is crucial for its binding and antiviral activity. nih.gov This phenylalanine core establishes hydrogen bonds and hydrophobic interactions with key residues in the CA NTD, including Met66, Leu69, Leu56, Asn57, Asn53, and Lys70. nih.gov By binding to this pocket, phenylalanine derivatives can interfere with the functions of host factors such as CPSF6 and NUP153, which are necessary for viral uncoating, reverse transcription, and nuclear import. nih.gov

Furthermore, these inhibitors can disrupt the proper assembly and stability of the capsid, affecting both the early infective stages and the late assembly stages of the viral lifecycle. nih.gov Surface plasmon resonance (SPR) binding assays have demonstrated that phenylalanine derivatives can interact with both monomeric and hexameric forms of the HIV-1 CA protein. nih.govnih.gov

| Interacting Residue in HIV-1 CA NTD | Type of Interaction with Phenylalanine Core |

|---|---|

| Met66 | Hydrogen bond/Hydrophobic |

| Leu69 | Hydrogen bond/Hydrophobic |

| Leu56 | Hydrogen bond/Hydrophobic |

| Asn57 | Hydrogen bond/Hydrophobic |

| Asn53 | Hydrogen bond/Hydrophobic |

| Lys70 | Hydrogen bond/Hydrophobic |

Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme in protein biosynthesis, responsible for attaching phenylalanine to its cognate tRNA (tRNAPhe). nih.gov This makes it an attractive target for the development of novel antibacterial agents. A class of compounds known as phenyl-thiazolylurea-sulfonamides has been identified as potent inhibitors of bacterial PheRS. nih.gov

Enzyme kinetic studies with purified E. coli PheRS have shown that these inhibitors act competitively with respect to the natural substrate, L-phenylalanine. nih.gov The inhibitory constant (Kᵢ) for a representative compound from this class was determined to be 21 nM, which is significantly lower than the Michaelis-Menten constant (Kₘ) for phenylalanine (1.9 µM), indicating a high affinity of the inhibitor for the enzyme. nih.gov

These inhibitors have demonstrated broad-spectrum activity against PheRS from various gram-positive and gram-negative bacteria, with 50% inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov The mode of action involves the inhibition of the aminoacylation of tRNAPhe, which leads to a halt in protein synthesis and subsequent arrest of cell growth. nih.gov

| Parameter | Value | Enzyme | Significance |

|---|---|---|---|

| Kₘ (Phenylalanine) | 1.9 µM | E. coli PheRS | Enzyme's affinity for its natural substrate |

| Kᵢ (Phenyl-thiazolylurea-sulfonamide) | 21 nM | E. coli PheRS | Inhibitor's high affinity for the enzyme |

No specific research findings on the direct interaction, mimicry, or inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound were identified in the reviewed literature. PTP1B is a validated therapeutic target for conditions such as diabetes and obesity, and while various inhibitors have been developed, information regarding this specific compound's activity against PTP1B is not available. nih.govplos.org

Receptor and Transporter Binding Affinity Studies

The affinity of this compound for various receptors and transporters is a key determinant of its potential biological activity. This section reviews the existing literature on its binding interactions.

Antagonism of VLA-4 Integrin

Very Late Antigen-4 (VLA-4), an integrin protein, is involved in cell adhesion and migration, making it a target for inflammatory diseases. While studies have been conducted on N-acyl-L-phenylalanine derivatives as VLA-4 antagonists, specific binding affinity data, such as IC50 values, for this compound are not available in the reviewed scientific literature. Research on related substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues has shown potent VLA-4 antagonism, with IC50 values around 1 nM, highlighting the potential for substituted phenylalanine derivatives to interact with this target. nih.gov However, without direct experimental data for the 4-sulfamoyl substitution, its specific antagonistic activity on VLA-4 remains uncharacterized.

Modulation of Transient Receptor Potential Melastatin 2 (TRPM2) Channel

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable ion channel involved in various physiological processes, including oxidative stress and immune responses. There is currently no available scientific literature detailing any modulatory effects of this compound on the TRPM2 channel. Electrophysiological studies would be necessary to determine if this compound acts as an agonist, antagonist, or has no effect on TRPM2 activity.

Interaction with L-type Amino Acid Transporters (LAT1, LAT2)

L-type amino acid transporters, LAT1 and LAT2, are crucial for the transport of large neutral amino acids across cell membranes. The affinity of various phenylalanine derivatives for these transporters has been investigated, with substitutions on the phenyl ring influencing binding. For instance, studies have shown that the position of substituents on the phenylalanine ring can affect affinity and selectivity for LAT1 over LAT2. nih.govnih.gov However, specific binding affinity data (e.g., Ki values) for this compound with LAT1 or LAT2 transporters have not been reported in the reviewed scientific literature. Therefore, its capacity to be transported by or inhibit these transporters is currently unknown.

Biochemical Pathway Modulation at a Molecular Level

The structural features of this compound suggest its potential to mimic endogenous molecules and thereby influence biochemical pathways.

Exploration as Phosphotyrosine and Sulfotyrosine Mimics

The sulfamoyl group of this compound bears a structural resemblance to the phosphate (B84403) group of phosphotyrosine and the sulfate (B86663) group of sulfotyrosine, which are critical post-translational modifications involved in protein-protein interactions.

Phosphotyrosine Mimicry: Phosphotyrosine residues are recognized by Src Homology 2 (SH2) domains, playing a key role in signal transduction. Non-hydrolyzable phosphotyrosine mimetics are of significant interest in drug discovery. While various phenylalanine derivatives have been explored as phosphotyrosine mimics for SH2 domain binding, there is no specific research available that evaluates this compound for this purpose. nih.gov

Sulfotyrosine Mimicry: Sulfotyrosine is involved in protein-protein interactions, such as the binding of P-selectin to its ligand PSGL-1. The sulfate group is crucial for high-affinity binding. nih.gov While other phenylalanine analogs have been synthesized to mimic sulfotyrosine, there is a lack of studies specifically investigating the ability of this compound to act as a sulfotyrosine mimic in such interactions. researchgate.net

Influence on Biosynthetic or Catabolic Pathways (e.g., Phenylalanine Ammonia-Lyase Systems)

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. wikipedia.org Various compounds can inhibit PAL activity. nih.gov However, there is no information in the scientific literature regarding the influence of this compound on the activity of phenylalanine ammonia-lyase. It is therefore unknown whether this compound could act as a substrate or an inhibitor of this enzyme.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is instrumental in understanding how 4-Sulfamoyl-L-phenylalanine interacts with its protein targets.

Prediction of Binding Poses and Affinities

Molecular docking simulations predict the binding conformation and estimate the binding affinity of a ligand to its target protein. frontiersin.org For instance, in studies involving derivatives of phenylalanine, docking scores have been used to correlate with experimental biological activities. nih.gov A strong binding affinity is indicative of a stable protein-ligand complex. frontiersin.org In the context of carboxypeptidase B (CPB), the structure of its complex with N-sulfamoyl-L-phenylalanine has been resolved, providing a detailed view of the binding pose within the active site. researchgate.net Such studies are crucial for understanding the structural basis of substrate specificity. researchgate.net

The binding affinity, often expressed in terms of kcal/mol, provides a quantitative measure of the interaction strength. For example, in a study of various inhibitors, binding affinities ranged from -4.4 to -8.5 kcal/mol. frontiersin.org Another study on phenylalanine derivatives reported docking scores and binding free energies, where a more negative value indicated a higher affinity. nih.gov

| Compound | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) |

|---|---|---|

| II-13c | -3.084 | -43.70 |

| V-25i | -3.286 | -70.63 |

Identification of Key Residues and Interaction Hotspots

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are crucial for the interaction. nih.gov These "hotspot" residues contribute significantly to the binding energy. nih.gov For this compound complexed with carboxypeptidase B, key residues involved in binding and catalysis include Asp255, Asn144, Arg145, and Glu270. researchgate.net The sulfamoyl group of the ligand is noted to interact with the zinc ion in the active site. researchgate.net

In studies of other phenylalanine derivatives, interactions with specific residues like Ser207, Gly253, and Tyr248 have been identified as major contributors to substrate recognition. researchgate.net The identification of these hotspots is invaluable for understanding the mechanism of action and for the rational design of more potent and specific inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, revealing changes in conformation over time and the stability of the binding. nih.gov

Ligand-Induced Conformational Changes

The binding of a ligand can induce significant conformational changes in the target protein. researchgate.net MD simulations can capture these changes, which are often essential for the protein's function and the catalytic process. researchgate.net For instance, the binding of sulfamoyl-L-phenylalanine to carboxypeptidase T induces conformational changes in residues such as E277, E59, L254, G192, S127, and Y218. researchgate.net These simulations can reveal how the protein adapts to the ligand, providing a more complete picture of the binding event than static docking poses alone. nih.gov

Binding Stability and Energetics

MD simulations are used to assess the stability of the predicted binding pose from molecular docking. nih.gov By simulating the complex over a period of time (e.g., 50 to 100 nanoseconds), researchers can observe whether the ligand remains stably bound in the active site. nih.govmdpi.com The root mean square deviation (RMSD) of the ligand and protein atoms is often calculated to quantify this stability; a stable complex will exhibit relatively small RMSD fluctuations. frontiersin.orgmdpi.com

Furthermore, MD simulations coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. mdpi.com This analysis can also decompose the total binding energy into contributions from individual residues, further highlighting the key interactions. mdpi.com

| Enzyme | Key Interacting Residues | Reference |

|---|---|---|

| Carboxypeptidase B | Asp255, Asn144, Arg145, Glu270 | researchgate.net |

| Carboxypeptidase T | E277, E59, L254, G192, S127, Y218 | researchgate.net |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net

QM methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules like this compound. researchgate.netrsc.org These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis, another QM-based method, can be used to investigate intramolecular interactions and charge transfer within the molecule. researchgate.net These detailed electronic insights complement the classical mechanics-based approaches of docking and MD simulations, providing a comprehensive understanding of the chemical behavior of this compound.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comstfc.ac.uk It is widely employed for geometry optimization, a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. rsc.orgmedium.com This optimized geometry represents the most stable conformation of the molecule.

The process involves selecting a theoretical model, known as the level of theory, which consists of a functional and a basis set. mdpi.com Functionals in DFT, such as the popular B3LYP or BPW91, are mathematical approximations that describe the exchange and correlation energy of the electrons. rsc.org Basis sets, like the Pople-style 6-31G(d,p) or Dunning's correlation-consistent sets, are sets of mathematical functions used to build the molecular orbitals. mdpi.com

For a molecule like this compound, a typical DFT geometry optimization would begin with an initial 3D structure. The calculation then iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule until a convergence criterion is met. medium.com The resulting optimized structure provides crucial data on the molecule's three-dimensional shape, which is fundamental for understanding how it interacts with biological targets like enzyme active sites.

Table 1: Typical Parameters for DFT Geometry Optimization of an Amino Acid Derivative

| Parameter | Description | Typical Selection | Purpose |

| Method | The primary theoretical approach. | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for molecular systems. rsc.org |

| Functional | The approximation for exchange-correlation energy. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional widely used for its accuracy in predicting molecular geometries and energies. rsc.org |

| Basis Set | The set of functions describing atomic orbitals. | 6-311++G(d,p) | A flexible basis set that includes diffuse and polarization functions to accurately model non-covalent interactions and hydrogen bonding. rsc.org |

| Solvation Model | Simulates the effect of a solvent. | PCM (Polarizable Continuum Model) | Accounts for the influence of a solvent (e.g., water) on the molecule's geometry and electronic properties. schrodinger.com |

| Task | The type of calculation to be performed. | Optimization (Opt) | Instructs the software to find the lowest energy (most stable) molecular geometry. medium.com |

Electrostatic Potential and Charge Distribution Analysis

Once the optimized geometry is obtained, further analyses can be performed to understand the molecule's electronic properties. The molecular electrostatic potential (ESP) is a particularly valuable property derived from these calculations. mdpi.com The ESP is a real physical property that can be determined computationally and experimentally, and it describes the electrostatic interaction energy between the molecule and a positive point charge at any given location. mdpi.com

An ESP map is a visual representation of the electrostatic potential on the molecule's electron density surface. researchgate.net These maps are color-coded to indicate different potential regions:

Red/Yellow areas represent negative electrostatic potential, typically found near electronegative atoms like oxygen and nitrogen. These regions are nucleophilic and likely to act as hydrogen bond acceptors. mdpi.com

Blue areas represent positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These regions are electrophilic and can act as hydrogen bond donors. mdpi.com

Green areas indicate neutral or near-zero potential, characteristic of nonpolar regions like the phenyl ring. mdpi.com

For this compound, the ESP map would reveal a high negative potential around the oxygen atoms of the sulfamoyl and carboxyl groups, making them key sites for interaction with positively charged residues or metal ions in a protein. The amine group and the N-H of the sulfamoyl group would show positive potential. This analysis of charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that govern the binding of the molecule to its biological target. tandfonline.comresearchgate.net

Table 2: Predicted Electrostatic and Charge Characteristics of this compound Functional Groups

| Functional Group | Key Atoms | Predicted Electrostatic Potential | Predicted Role in Interaction |

| Carboxyl (-COOH) | Oxygen atoms | Strongly Negative | Hydrogen bond acceptor; coordination with positive ions. |

| Amine (-NH2) | Nitrogen, Hydrogen atoms | Positive around H, Negative on N lone pair | Hydrogen bond donor and acceptor. |

| Phenyl Ring | Carbon atoms | Near-Neutral / Slightly Negative (π-system) | van der Waals and π-stacking interactions. |

| Sulfamoyl (-SO2NH2) | Oxygen, Nitrogen atoms | Strongly Negative on O, Positive on H | Hydrogen bond acceptor (Oxygens) and donor (NH2). |

De Novo Design and Virtual Screening Based on Computational Insights

The detailed structural and electronic information obtained from computational studies of this compound serves as a powerful foundation for drug discovery efforts, particularly in the realms of de novo design and virtual screening. tandfonline.comresearchgate.netresearchgate.net

De novo design involves the computational creation of novel molecular structures from scratch, building them atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. plos.orgnih.gov Insights from the analysis of a known binder like this compound are invaluable. For instance, the key interaction points identified from its ESP map—such as the hydrogen bond donor and acceptor sites on the sulfamoyl group—can be used as a pharmacophore model. This model acts as a template, guiding the design algorithm to generate new molecules that place complementary functional groups in the same spatial arrangement to replicate these crucial interactions. researchgate.net

Virtual screening , on the other hand, involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com This process can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein. A molecule like this compound, when co-crystallized with its target, reveals the precise binding mode. tandfonline.comresearchgate.net This information can be used to dock millions of virtual compounds into the active site, scoring them based on how well they fit and complement the site, both sterically and electrostatically. researchgate.net

Ligand-based virtual screening is used when the target structure is unknown. The known active molecule, this compound, is used as a template. The algorithm then searches for other molecules in a database that have a similar shape and/or similar electrostatic properties. researchgate.net

Both approaches leverage the computational insights gained from studying the lead compound to efficiently explore vast chemical space, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.

Table 3: Comparison of Computational Drug Design Strategies

| Feature | De Novo Design | Virtual Screening |

| Objective | To create entirely new molecules. plos.org | To identify promising candidates from existing libraries. nih.gov |

| Starting Point | A target binding site or a pharmacophore model. researchgate.net | A target structure (structure-based) or a known active ligand (ligand-based). researchgate.net |

| Process | Builds molecules by adding/linking fragments or atoms. | Docks and scores pre-existing molecules from a database. |

| Output | A set of novel, computer-generated chemical structures. | A ranked list of existing compounds predicted to be active. |

| Role of this compound | Its key interaction features can define the pharmacophore for the design process. | Its structure can be used as a template for similarity searches (ligand-based) or its binding mode can inform docking protocols (structure-based). tandfonline.com |

Preclinical in Vitro and Model System Investigations

Cell-Based Assays for Biological Activity

The anti-proliferative potential of sulfonamide-phenylalanine conjugates has been evaluated in various cancer cell lines. Studies involving newly synthesized sulfonamide derivatives incorporating a phenylalanine ester have demonstrated cytotoxic activity. scholarsresearchlibrary.com Specifically, these compounds were tested against a murine mammary adenocarcinoma cell line (AMN3) and a human breast cancer cell line (AMJ13). scholarsresearchlibrary.com The research indicated that the inhibitory effects of these conjugates on the cancer cell lines were dependent on the concentration of the compound used. scholarsresearchlibrary.com

In one study, the cytotoxic effects of certain sulfonamide-phenylalanine-based compounds were assessed over 48 and 72-hour exposure times. The results showed a significant inhibitory effect on both the murine mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cells, particularly at higher concentrations. researchgate.net In contrast, these compounds showed no significant impact on the normal rat embryo fibroblast cell line (Ref), suggesting a degree of selective cytotoxicity towards cancer cells. scholarsresearchlibrary.comresearchgate.net The development of new sulfonamides continues to be an area of interest, with some derivatives showing promising anticancer activity against breast cancer cells. scholarsresearchlibrary.com

Table 1: Inhibitory Effects of a Sulfonamide-Phenylalanine Conjugate (Compound B) on Cancer Cell Lines This table summarizes the significance (p-values) of inhibitory effects at different concentrations compared to a control, based on available research data.

| Concentration (µg/ml) | Cell Line | 48 hours (p-value) | 72 hours (p-value) |

| 3.125 | AMN3 | Non-Significant | Non-Significant |

| AMJ13 | Non-Significant | Non-Significant | |

| 6.25 | AMN3 | Non-Significant | Non-Significant |

| AMJ13 | Non-Significant | Non-Significant | |

| 12.5 | AMN3 | Non-Significant | <0.0001 |

| AMJ13 | Non-Significant | 0.0002 | |

| 25 | AMN3 | <0.0001 | <0.0001 |

| AMJ13 | <0.0001 | <0.0001 | |

| 50 | AMN3 | <0.0001 | <0.0001 |

| AMJ13 | <0.0001 | <0.0001 | |

| 100 | AMN3 | <0.0001 | <0.0001 |

| AMJ13 | <0.0001 | <0.0001 |

Data sourced from a study on new sulfonamide derivatives as anticancer agents. researchgate.net "Non-Significant" indicates p > 0.05. AMN3 is a murine mammary adenocarcinoma cell line, and AMJ13 is a human breast cancer cell line.

The Human Immunodeficiency Virus Type 1 (HIV-1) capsid (CA) protein is considered a promising target for novel antiviral drugs due to its crucial roles in the viral life cycle. nih.gov Research into phenylalanine derivatives has yielded compounds with notable anti-HIV-1 activity. nih.gov For instance, certain phenylalanine derivatives designed as HIV-1 CA protein inhibitors have demonstrated significant antiviral effects in MT-4 cells. nih.gov Specifically, indolin-5-amine (B94476) substituted phenylalanine showed potent anti-HIV-1 activity with an EC₅₀ value of 2.57 μM. nih.gov Surface plasmon resonance (SPR) assays confirmed that these active compounds preferentially bind to the HIV-1 CA hexamer over the monomer, which is a mechanism similar to the known inhibitor PF-74. nih.gov

While various phenylalanine derivatives and other related peptides have been investigated for broad antiviral properties against viruses like Influenza and Herpes Simplex Virus (HSV-1), specific research detailing the activity of 4-Sulfamoyl-L-phenylalanine against these particular viral strains was not identified in the reviewed literature. nih.govmdpi.complos.orgbioline.org.br

The interaction of N-sulfamoyl-L-phenylalanine with enzymes has been elucidated through structural studies. Research on carboxypeptidase B (CPB), an enzyme used in industrial insulin (B600854) production, has utilized N-sulfamoyl-L-phenylalanine as a transition-state analogue of a non-specific substrate. researchgate.net A high-resolution crystal structure of the CPB complex with N-sulfamoyl-L-phenylalanine revealed the structural basis for the enzyme's ability to discriminate between different substrates. researchgate.net

The binding of the ligand is influenced by conformational changes of key residues within the enzyme's active site, including Asp255, Asn144, Arg145, and Glu270. researchgate.net The study highlighted that the side chain of the N-sulfamoyl-L-phenylalanine, when compared to a specific substrate analogue, loses favorable electrostatic interactions and hydrogen bonds and is positioned in an unfavorable hydrophilic environment within the enzyme's S1' subsite. researchgate.net This detailed structural analysis provides insight into the molecular kinetics and interactions at the enzyme level, which precedes organismal effects.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Phenylketonuria (PKU) is a metabolic disorder caused by a deficiency in the phenylalanine hydroxylase (PAH) enzyme, leading to hyperphenylalaninemia. plos.orgmdpi.com Genetically engineered mouse models, such as the PAHenu2 mouse, have been developed to study this condition as they closely replicate the biochemical profile of human PKU, including elevated plasma phenylalanine and reduced tyrosine levels. plos.orgmdpi.comnih.gov These models are instrumental in testing potential therapeutic agents and their effects on phenylalanine metabolism. nih.govresearchgate.net

While direct in vivo studies assessing this compound in PKU models were not found, these models have been used to evaluate related analogues. For example, the PA derivative 4-chlorophenylacetate (B1239117) (4-CPA) was administered to PAHenu2 mice to assess its potential anticancer effects and its influence on phenylalanine metabolism. plos.org The study found that treatment with 4-CPA did not significantly alter the plasma concentrations of phenylalanine, phenylketones, or tyrosine in either homozygous or heterozygous mice. plos.org This demonstrates the utility of such models for assessing the biochemical modulation, or lack thereof, by phenylalanine analogues.

Exploring the effects of phenylalanine analogues at the organismal level provides crucial information on their potential therapeutic applications and unforeseen consequences. In vivo studies using PKU mouse models offer a platform for such mechanistic exploration. plos.orgbiorxiv.org For instance, when the compound 4-chlorophenylacetate (4-CPA) was administered to homozygous PAHenu2 mice, the animals developed an unexpected neuromuscular syndrome. plos.org This finding precluded its use as a potential anticancer agent in this specific model but provided valuable mechanistic insight into the compound's systemic effects at the organismal level. plos.org

The structural understanding of how N-sulfamoyl-L-phenylalanine interacts with enzymes like carboxypeptidase B provides a molecular basis for its potential effects. researchgate.net The inhibition of such enzymes, which have roles in protein digestion and hormone processing, could lead to widespread physiological consequences. The exploration of such compounds in relevant animal models is essential to connect the molecular mechanism of enzyme inhibition to the resulting biochemical and pathological outcomes at the organismal level.

Development and Validation of Analytical Methodologies for Research Applications

Electrochemical Sensing Approaches for Research Contexts

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds. benthamdirect.comtandfonline.com Sulfonamides, due to their chemical structure, can be electrochemically oxidized or reduced, making them suitable for analysis by electrochemical methods. benthamdirect.com The electroactivity of the sulfonamide group can be exploited for the development of sensors for 4-Sulfamoyl-L-phenylalanine.